LRRK2 inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

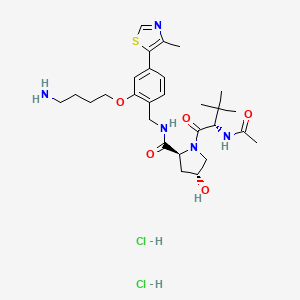

LRRK2 inhibitor 1 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). It inhibits both G2019S mutant and wild-type LRRK2 kinase activity . LRRK2 signaling regulates various aspects of membrane trafficking and lysosomal function . Variants in LRRK2 are a well-documented risk factor for familial and sporadic forms of Parkinson’s disease (PD), and lysosomal dysfunction is a hallmark of the disease .

Synthesis Analysis

The synthesis of this compound involves a high-throughput structure-based virtual screening of a chemically diverse small molecule space . This process was performed using the large-scale Deep Docking (DD) protocol followed by absolute binding free energy (ABFE) simulations .Molecular Structure Analysis

The molecular structure of this compound has been studied using cryo-EM . The structures of LRRK2 with type I (LRRK2-IN-1 and GNE-7915) and type II inhibitors were presented, uncovering the structural basis of LRRK2 inhibition and conformational plasticity of the kinase domain with molecular dynamics (MD) simulations .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory action on LRRK2. The inhibitor binds to LRRK2 in active-like and inactive conformations . The binding of the inhibitor leads to an active-like conformation that exposes a second dimerization interface on the WD40 domain, which is shielded in the inactive state .Aplicaciones Científicas De Investigación

Brain Penetration and Potential for Parkinson's Disease Therapy

LRRK2 inhibitors like GNE-0877 and GNE-9605 have demonstrated significant potential in neuroscience, particularly for Parkinson's Disease (PD) therapy. Their ability to penetrate the brain and exhibit metabolic stability makes them suitable for preclinical efficacy and safety studies in neurodegenerative disorders (Estrada et al., 2014).

Genetic Link to Parkinson's Disease and Kinase Activity

PF-06447475, a novel LRRK2 inhibitor, showed promise due to its potency, brain penetration, and selectivity. It has been profiled in in vivo safety and pharmacodynamic studies, underscoring the genetic link of LRRK2 to Parkinson's disease and the relevance of kinase activity modulation (Henderson et al., 2015).

Wnt Signaling Modulation and Neural Progenitor Differentiation

Innovative benzothiazole-based LRRK2 inhibitors were found to modulate the Wnt/β-catenin signaling pathway. These compounds, such as compounds 5 and 14, promoted neural progenitors' proliferation and guided their differentiation towards neuronal and oligodendrocytic cell fates, suggesting new applications in demyelinating diseases (Zaldívar-Díez et al., 2019).

Validation of Therapeutic Strategy for Parkinson's Disease

The increasing number of LRRK2 inhibitors like PF-06447475 under development for PD highlights the validation of LRRK2 kinase inhibition as a therapeutic strategy. This ongoing research aims to fill knowledge gaps regarding the safety and efficacy of LRRK2 kinase inhibition (Taymans, 2014).

Cellular Biomarker Development in LRRK2 Research

Studies on LRRK2 phosphorylation and its effect on cell biological assays, like centrosomal cohesion alterations, offer insights into biomarker development for LRRK2 inhibitor clinical trials. This can aid in patient stratification in PD research (Fernández et al., 2019).

Potential Anticancer Activity

LRRK2-IN-1, an LRRK2 inhibitor, exhibited antiproliferative activity in cancer cells, specifically binding to human proliferating cell nuclear antigen (PCNA) in cancer cells. This unexpected finding opens avenues for LRRK2 inhibitors in cancer research (Li et al., 2018).

Implications for Neurotransmitter Release and Synaptic Function

Inhibition of LRRK2 kinase activity affects neurotransmitter release and synaptic vesicle trafficking, suggesting its role in synaptic functions. This insight is crucial for understanding the molecular mechanisms of LRRK2 in PD and related neurological disorders (Cirnaru et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for LRRK2 inhibitor 1 involve larger, longer trials to test the efficacy and safety of LRRK2 inhibition in PD . Denali recently started a phase IIb trial of BIIB122 (DNL151), another oral LRRK2 kinase inhibitor under co-development with Biogen, in this indication . If successful, this could open the door for more therapeutic development in this area .

Propiedades

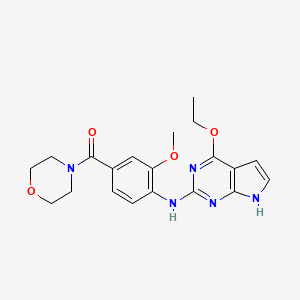

IUPAC Name |

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOCUYGSZUQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

ammoniumolate](/img/structure/B2725225.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)